7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione
Description
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with two ketone groups at positions 3 and 4. The compound’s partially saturated pyrazine ring enhances solubility compared to fully aromatic analogs, making it a promising candidate for drug development. Key physicochemical properties include a water solubility of 47 µg/mL at pH 7.4, logP = 3, and pKa = 10.0, indicating moderate lipophilicity and uncharged behavior under physiological conditions . Its synthesis often involves regioselective alkylation, thionation, and cyclocondensation steps starting from hydantoin derivatives .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-3H2,(H,8,10) |
InChI Key |
PCRYGYHXKSYRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NCC(=O)N2CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that 7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study:
A series of derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that modifications at specific positions enhanced activity, suggesting potential for development into new antibiotics.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways .
Data Table: Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Apoptosis via caspase activation |
Materials Science Applications
1. Polymer Chemistry
this compound has been utilized as a building block in the synthesis of novel polymers with enhanced properties. These polymers are being explored for use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study:
A recent project focused on developing a biodegradable polymer using this compound as a monomer. The resulting material demonstrated controlled release characteristics suitable for pharmaceutical applications.
2. Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental factors. Studies indicate that coatings formulated with this compound exhibit superior performance compared to traditional formulations .
Mechanism of Action
The mechanism of action of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione are compared below with related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Key Comparisons
Key Findings and Contrasts
Structural Flexibility :
- The imidazo-pyrazine and imidazo-triazine derivatives share regioselective synthetic pathways (e.g., alkylation of hydantoins) but differ in ring fusion positions, affecting solubility and target selectivity .
- Imidazo-pyrimidines (e.g., 5,6,7,8-tetrahydro analogs) prioritize hydrazone side chains for antibacterial activity, unlike the unsubstituted ketones in the target compound .
Physicochemical Properties :
- The target compound’s logP (3.0) and solubility (47 µg/mL ) strike a balance between bioavailability and membrane permeability, outperforming pyrrolo-pyrazine analogs (logP 3.5, solubility 12 µg/mL) .
- Imidazo-triazine derivatives exhibit higher solubility (up to 85 µg/mL) due to additional polar triazine nitrogen atoms .
Biological Applications :
- Fluorescence Labeling : Derivatives of 7,8-dihydroimidazo[1,2-a]pyrazine-3,6-dione (e.g., benzylidene-hydrazones) are used in live-cell protein labeling due to red-shifted emission spectra (~600 nm) . In contrast, pyrazolopyridopyridazine-diones emit in the blue spectrum (~450 nm) .
- Kinase Inhibition : Imidazo-triazine analogs show potent inhibition of PLK and GSK3β kinases (IC50: 10–50 nM), while the target compound’s activity in this domain remains underexplored .
Biological Activity
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione (CAS Number: 126352-85-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic imidazo-pyrazine framework that is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results .
- Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. Notably, it has demonstrated cytotoxic effects on several cancer cell lines .
- P2X7 Receptor Modulation : The compound acts as a modulator of the P2X7 receptor, which is implicated in inflammatory and neuropathic pain pathways. This modulation could offer therapeutic potential in pain management .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- P2X7 Receptor : By antagonizing ATP's effects at the P2X7 receptor site on immune cells (e.g., macrophages), this compound may reduce inflammation and pain .
- Cell Cycle Inhibition : The compound has been observed to induce cell cycle arrest in cancer cells by interfering with critical regulatory proteins involved in cell division .
Antimicrobial Study
A study published in PubChem reported the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
Anticancer Research
In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple lines including breast and lung cancer cells. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .
P2X7 Receptor Modulation
Recent pharmacological studies have highlighted the role of this compound as a P2X7 receptor antagonist. In vivo models demonstrated reduced inflammatory responses when treated with this compound compared to controls .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione, and how are regioselectivity challenges addressed?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 1,2,4-triazole-3-carboxylate derivatives with anhydrous ammonium acetate under reflux conditions, as described in analogous procedures for triazolopyrazine-diones . Key challenges include controlling regioselectivity during ring closure. To address this, reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants should be systematically optimized. For example, using a 1:4 molar ratio of triazole precursor to ammonium acetate in ethanol at 80°C for 12 hours yielded 68–84% regioselective products in related systems .
- Supporting Data :
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Ethyl triazole-3-carboxylate | NH₄OAc | Ethanol | 80 | 84 | High (1,2,4-triazolo) |
| Ethyl imidazole-2-carboxylate | NH₄OAc | DMF | 100 | 32 | Moderate |
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyrazine ring protons) and diastereotopic protons from the dihydroimidazo moiety (δ 3.5–4.5 ppm as multiplet patterns) .
- ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while sp³ carbons in the fused ring appear at δ 45–65 ppm .
- IR : Strong absorbance at 1700–1750 cm⁻¹ confirms the presence of two carbonyl groups .
- HRMS : Exact mass calculations (e.g., C₇H₈N₄O₂: 180.0644) must match experimental values within 5 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., adenosine receptor binding vs. antimicrobial activity) often arise from substituent effects or assay conditions. For example:
- Substituent Position : Electron-withdrawing groups (e.g., nitro at C-7) enhance adenosine A₂A receptor affinity but reduce solubility, impacting in vitro assays .
- Assay Variability : Use standardized protocols (e.g., cAMP accumulation assays for receptor activity) and control for solvent effects (DMSO concentration ≤0.1%). Comparative studies using isogenic cell lines (e.g., CHO-K1 vs. HEK293) are recommended .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., adenosine A₁) to identify critical hydrogen bonds (e.g., between C=O groups and Arg residues) .
- ADME Prediction : Tools like SwissADME predict logP values; derivatives with logP <3 show improved aqueous solubility but may require prodrug strategies for blood-brain barrier penetration .
- Case Study :
| Derivative | logP (Predicted) | Solubility (µg/mL) | BBB Penetration |
|---|---|---|---|
| Parent Compound | 2.1 | 12.5 | Low |
| 7-Nitro Derivative | 2.8 | 5.3 | Moderate |
| 3-Methoxy Derivative | 1.7 | 28.9 | High |
Experimental Design Considerations
Q. What are critical controls for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm detection). Pyrazine-diones are typically stable at pH 7.4 but degrade rapidly under acidic conditions due to imidazole ring protonation .
- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (1.2 million lux-hours). Use amber vials if degradation >5% occurs .
Q. How can regioselectivity in functionalization be validated?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures of derivatives to confirm substituent positions .
- NOE NMR : Irradiate specific protons (e.g., C-7 methyl) and observe enhancements in adjacent protons to assign regiochemistry .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show no efficacy?
- Methodological Answer : Divergent results may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
